N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Beschreibung
This compound features a tetrahydrobenzothieno[2,3-d]pyrimidin-4-one core substituted at position 2 with a sulfanyl-acetamide group. The acetamide moiety is further modified with a 4-chloro-3-(trifluoromethyl)phenyl group, which introduces both electron-withdrawing (Cl, CF₃) and hydrophobic properties. The benzothienopyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity . Its synthesis likely follows established routes for analogous compounds, involving nucleophilic substitution between a thiol-containing heterocycle and a chloroacetanilide derivative under basic conditions .
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3O2S2/c26-18-11-10-14(12-17(18)25(27,28)29)30-20(33)13-35-24-31-22-21(16-8-4-5-9-19(16)36-22)23(34)32(24)15-6-2-1-3-7-15/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSENAOHVUHKIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a trifluoromethyl group and a benzothiolo-pyrimidine moiety. The trifluoromethyl group is known to enhance biological activity by improving metabolic stability and membrane permeability due to its electron-withdrawing properties, which facilitate interactions with protein targets .
Chemical Formula
- Molecular Formula : C19H16ClF3N2O2S
- Molecular Weight : 426.85 g/mol
In Vitro Studies
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes. Notably, it has shown activity against cholinesterases (AChE and BChE), which are critical in neurotransmission and are implicated in Alzheimer's disease.
Key Findings
- AChE Inhibition : The compound exhibited an IC50 value of approximately 15.2 μM against AChE, indicating moderate inhibitory activity compared to standard drugs like donepezil (IC50 = 0.02 μM) and galantamine (IC50 = 0.01 μM) .
- BChE Inhibition : It also demonstrated notable inhibition of BChE with an IC50 value of 9.2 μM, suggesting potential therapeutic benefits in cognitive disorders where BChE activity is elevated .
Structure-Activity Relationship (SAR)
The presence of substituents on the phenyl ring significantly affects the biological activity of the compound:
- Trifluoromethyl Group : Enhances lipid solubility and metabolic stability, promoting better interaction with target proteins .
- Halogen Substituents : The position and type of halogen substituents influence the inhibitory potency against AChE and BChE. For example, compounds with para-substituted halogens showed varied inhibitory effects depending on their electron-donating or withdrawing nature .
Comparative Biological Activity Table
| Compound | Target Enzyme | IC50 (μM) | Notes |
|---|---|---|---|
| N-[4-chloro-3-(trifluoromethyl)phenyl]-2... | AChE | 15.2 | Moderate inhibition |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-2... | BChE | 9.2 | Significant inhibition |
| Donepezil | AChE | 0.02 | Reference standard |
| Galantamine | AChE | 0.01 | Reference standard |
Alzheimer’s Disease Research
In a study focusing on Alzheimer's disease models, the compound demonstrated potential benefits in alleviating cognitive deficits associated with elevated BChE activity. The dual inhibitory effect on both AChE and BChE suggests that it could be effective in managing symptoms related to this neurodegenerative disorder .
Antioxidant Activity
In addition to enzyme inhibition, preliminary studies indicate that the compound may possess antioxidant properties, which could further contribute to its therapeutic profile in neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Substituent Impact Analysis :
- Positional Isomerism : Ortho-substituted trifluoromethyl groups (e.g., in ) may reduce binding affinity due to steric hindrance, whereas para-substituted groups (e.g., in ) optimize spatial compatibility with target proteins.
- Sulfur-Containing Groups : The difluoromethylsulfanyl moiety in could enhance resistance to oxidative metabolism, extending half-life .
Physicochemical and Bioactivity Considerations
- Melting Points : Related compounds exhibit high melting points (>300°C), attributed to strong hydrogen bonding and π-π stacking within the crystalline lattice .
- Bioactivity Clustering : Structural analogs with similar substituents (e.g., CF₃, Cl) cluster into groups with comparable bioactivity profiles, suggesting shared targets such as kinases or antimicrobial enzymes .
- Solubility : The trifluoromethyl group may reduce aqueous solubility compared to methyl or methoxy derivatives, necessitating formulation adjustments .
Vorbereitungsmethoden
Functionalization at Position 2 of the Pyrimidine Ring
To introduce the sulfanyl group at position 2, the pyrimidine core is first chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions. The resulting 2-chlorobenzothienopyrimidine is then subjected to nucleophilic displacement with thiourea in ethanol at 70°C, yielding the 2-mercapto derivative .
Optimization Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6 h | 85 | 92 |
| Thiolation | Thiourea, EtOH, 70°C, 4 h | 78 | 89 |
Synthesis of 4-Chloro-3-(Trifluoromethyl)Phenylacetamide
The 4-chloro-3-(trifluoromethyl)aniline intermediate is prepared via a nitration-reduction sequence starting from o-chlorotrifluoromethylbenzene. As described in patent CN110885298B , nitration with concentrated nitric acid in acetic anhydride at 10–15°C produces 4-nitro-2-trifluoromethylchlorobenzene, which is reduced to the corresponding aniline using FeCl₃·6H₂O and hydrazine hydrate. This method avoids iron powder, reducing environmental waste .
The aniline is then acylated with bromoacetyl bromide in dichloromethane at 0°C, yielding N-[4-chloro-3-(trifluoromethyl)phenyl]-2-bromoacetamide.
Reaction Parameters :
-
Molar Ratio : Aniline : Bromoacetyl bromide = 1 : 1.2
-
Base : Triethylamine (2 equiv)
-
Yield : 82%
Coupling of the Benzothienopyrimidine Thiol and Acetamide
The final step involves a nucleophilic substitution reaction between the 2-mercaptobenzothienopyrimidine and N-[4-chloro-3-(trifluoromethyl)phenyl]-2-bromoacetamide. The thiolate anion, generated in situ using potassium carbonate in dimethylformamide (DMF), displaces the bromide to form the sulfanyl linkage.
Optimized Coupling Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2 equiv) |
| Temperature | 60°C |
| Time | 8 h |
| Yield | 68% |
Comparative Analysis of Bases :
| Base | Solubility of Thiolate | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | High | 8 | 68 |
| NaOH | Moderate | 10 | 55 |
| Et₃N | Low | 12 | 42 |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Analytical data confirm the structure:
-
Melting Point : 158–160°C
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H, Ar-H), 7.62 (s, 1H, NH), 7.45–7.30 (m, 5H, Ar-H), 3.82 (s, 2H, SCH₂CO), 2.90–2.70 (m, 4H, CH₂), 1.95–1.80 (m, 4H, CH₂)5.
-
HPLC Purity : 99.2%
Scale-Up Considerations
Industrial production requires optimizing solvent recovery and minimizing hazardous reagents. Continuous flow reactors improve safety during nitration and acylation steps, while catalytic hydrogenation replaces hydrazine in the reduction phase .
Challenges and Mitigation Strategies
-
Thiol Oxidation : Conduct reactions under nitrogen atmosphere.
-
Low Coupling Yield : Use excess acetamide (1.5 equiv) and ultrasonic agitation.
-
Byproduct Formation : Employ high-purity intermediates and gradient elution in chromatography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
